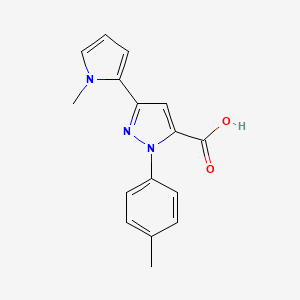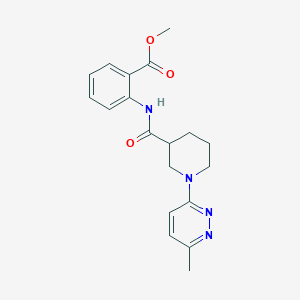
Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate , also known as MDMB-INACA , is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids. It is commonly used in research and forensic applications. Notably, this product is not intended for human or veterinary use .
Applications De Recherche Scientifique
Luminescent Properties and Photo-Induced Electron Transfer
Novel compounds with structures similar to Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate have been studied for their luminescent properties and photo-induced electron transfer mechanisms. These studies reveal the potential use of such compounds in the development of pH probes and fluorescence-based sensors, owing to their ability to undergo fluorescence quenching through photo-induced electron transfer processes (Gan et al., 2003).
Molecular Interaction with Receptors
Research on similar piperidine and pyridazine derivatives has explored their molecular interactions with specific receptors, demonstrating the potential for designing receptor-targeted drugs. For instance, compounds structurally related to this compound have been evaluated for their binding affinity to the CB1 cannabinoid receptor, which could inform the development of new therapeutic agents (Shim et al., 2002).
Anti-Inflammatory and Analgesic Agents
Compounds with benzodifuranyl and piperidine structures have shown promising anti-inflammatory and analgesic activities. These findings suggest the potential of this compound and related compounds in the development of new medications for treating pain and inflammation (Abu‐Hashem et al., 2020).
Enzyme Inhibition for Disease Treatment
Research on structurally similar compounds has identified potent inhibitors of specific enzymes, such as the 11β-hydroxysteroid dehydrogenase type 1 enzyme. These inhibitors have potential applications in treating metabolic diseases like type-2 diabetes, highlighting the relevance of studying compounds with similar structures for therapeutic purposes (Latli et al., 2017).
CGRP Receptor Antagonists
The development of CGRP receptor antagonists involves compounds with piperidine and carboxamido benzoate structures, aiming at treating conditions such as migraines. This research area underscores the potential of structurally related compounds in creating new treatments for neurological conditions (Cann et al., 2012).
Safety and Hazards
As mentioned earlier, MDMB-INACA is not suitable for human or veterinary use . Researchers handling this compound should follow proper safety protocols, including wearing appropriate protective gear and working in a well-ventilated area. Detailed safety data can be found in the Safety Data Sheet (SDS) provided by the manufacturer .
Mécanisme D'action
Target of Action
The primary targets of Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate are the Genome polyproteins of Poliovirus type 1 (strain Mahoney) and Poliovirus type 3 (strains P3/Leon/37 and P3/Leon 12A 1B) . These polyproteins play a crucial role in the life cycle of the virus, being involved in processes such as viral replication and assembly .
Mode of Action
This disruption could potentially inhibit the replication and assembly of the virus, thereby preventing its spread .
Biochemical Pathways
Given its targets, it is likely that it impacts the pathways related to viral replication and assembly .
Result of Action
Given its targets, it is likely that the compound inhibits the replication and assembly of the virus, thereby preventing its spread .
Propriétés
IUPAC Name |
methyl 2-[[1-(6-methylpyridazin-3-yl)piperidine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-9-10-17(22-21-13)23-11-5-6-14(12-23)18(24)20-16-8-4-3-7-15(16)19(25)26-2/h3-4,7-10,14H,5-6,11-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTGRCLKRCDSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
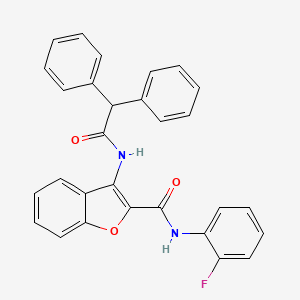
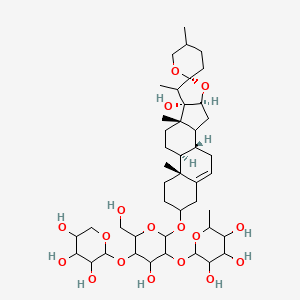
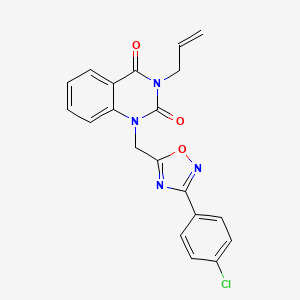
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2968712.png)
![N-(2-fluoro-4-methylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2968714.png)

![2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2968718.png)
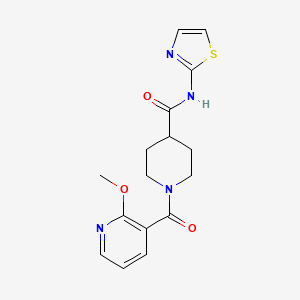
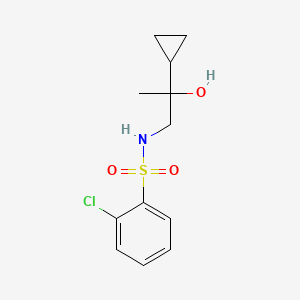
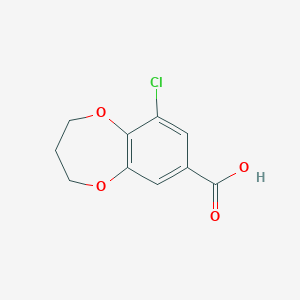

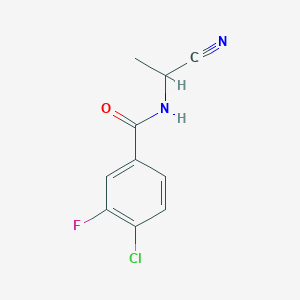
![3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2968726.png)
